4-[2-(Dimethylamino)ethoxy]benzaldehyde
Description
4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS: 15182-92-0) is an aromatic aldehyde derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It features a dimethylaminoethoxy side chain attached to the para position of the benzaldehyde core. This compound is widely used as a key intermediate in pharmaceutical synthesis, notably for antidiabetic drugs such as rosiglitazone . Its synthesis typically involves Williamson etherification between 4-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride, followed by purification via crystallization . The compound is classified as harmful if swallowed (GHS hazard statement: H302) and requires careful handling .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKAZFQZOQTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164886 | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-92-0 | |
| Record name | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of 4-Hydroxybenzaldehyde with 2-(Dimethylamino)ethyl Chloride
The most documented method involves nucleophilic substitution between 4-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride under basic conditions.
Reaction Mechanism :
The phenolic oxygen attacks the electrophilic carbon of the chloroethyl group via an mechanism, facilitated by deprotonation with a weak base (e.g., ).
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Substrates : 4-Hydroxybenzaldehyde (1.0 eq), 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)
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Base : Potassium carbonate (1.5 eq), triethylamine (1.0 eq)
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Solvent : DMF/diisopropyl ether (4:1 v/v)
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Conditions : 80°C, 2 hours under atmosphere
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Work-up : Chloroform extraction, acid-base purification, vacuum distillation (bp 142–144°C/0.533 kPa)
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Yield : 86.3%
Advantages :
Sodium Hydride-Mediated Etherification (Adapted from Source )
A patent describing 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde synthesis suggests applicability to analogous compounds through base modification.
Modified Protocol :
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Substrates : 4-Hydroxybenzaldehyde (1.0 eq), 2-(Dimethylamino)ethyl chloride (1.1 eq)
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Base : Sodium hydride (1.3 eq)
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Solvent : Anhydrous DMF
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Conditions : 30–35°C, 4 hours
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Work-up : Aqueous extraction, toluene isolation, hyflo filtration
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Purity : >99% by HPLC (extrapolated from analogous synthesis)
Trade-offs :
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Pros : Mild temperatures reduce energy costs; NaH’s strong basicity accelerates reaction kinetics
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Cons : Requires strict moisture control; higher risk of exothermic side reactions
Critical Analysis of Reaction Parameters
Solvent Systems and Their Impact on Yield
Table 1 : Solvent performance in alkylation reactions
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| DMF | 36.7 | 2 | 86.3 | <1% O-alkylated isomer |
| Acetone | 20.7 | 8 | 63.2 | 12% chloroethyl dimer |
| DMSO | 46.7 | 3 | 78.9 | 5% aldehyde oxidation |
| Ethanol | 24.3 | 6 | 41.8 | 22% ether cleavage |
DMF’s high polarity stabilizes the transition state, while its aprotic nature minimizes nucleophilic interference. Ethanol induces premature aldehyde reduction, explaining its poor performance.
Industrial-Scale Production Innovations
Continuous Flow Reactor Adaptations
A patent leveraging flow chemistry for analogous benzaldehyde derivatives achieves:
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Throughput : 12 kg/hr vs. 2 kg/hr in batch reactors
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Purity : 99.2% vs. 97.5% batch
Key parameters:
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Tubular reactor (ID 5 mm, L 10 m)
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Residence time: 8 minutes at 100°C
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Real-time IR monitoring for endpoint detection
Crystallization-Free Purification
Industrial patents eliminate recrystallization through:
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Distillation : Short-path distillation at 0.5–1.0 kPa (142–144°C)
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Membrane Filtration : Nanofiltration (MWCO 200 Da) removes <3% dimeric impurities
Spectroscopic Validation and Quality Control
NMR Characterization
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethoxy]benzoic acid.
Reduction: 4-[2-(Dimethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
4-[2-(Dimethylamino)ethoxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the pharmaceutical industry, where it is utilized in the production of drugs like Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia .
Synthetic Routes
The synthesis typically involves:
- Reaction of 2-chloroethanol with 2-aminomethylphenol to produce 2-(dimethylamino)ethanol.
- Condensation with benzaldehyde under acidic conditions to yield the final product.
Biological Applications
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its structure allows it to interact with various biological targets, making it valuable for:
- Enzyme inhibition studies , where it can provide insights into enzyme kinetics and mechanisms.
- Protein-ligand interaction assays , facilitating the understanding of molecular recognition processes.
Case Study: Anti-cancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies using the MTT assay have shown that this compound can significantly reduce cell viability in A549 lung cancer cells, indicating potential therapeutic applications in oncology.
Industrial Applications
In industry, this compound is employed in the production of dyes and pigments due to its favorable chemical reactivity. The unique properties imparted by the dimethylamino group enhance solubility and stability in various formulations, making it a suitable candidate for specialty chemicals.
Impurity Analysis
Interestingly, this compound has also been identified as an impurity in cyclosporin, a well-known immunosuppressant drug. This aspect highlights its relevance not only as a synthetic intermediate but also in quality control processes within pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Electronic Effects and Reactivity
- This compound: The dimethylamino group acts as an electron donor, enhancing the electron density of the aromatic ring. This facilitates electrophilic substitutions but reduces aldehyde reactivity in nucleophilic additions compared to unsubstituted benzaldehyde .
- Nitroimidazole derivative : The nitro group is a strong electron-withdrawing group , polarizing the aldehyde and increasing its susceptibility to nucleophilic attack. This property is critical for its role in hypoxia-selective drug activation .
Solubility and Hydrophilicity
- The methoxyethoxy-substituted derivative (C₁₄H₂₀O₅) exhibits higher hydrophilicity due to its extended ethoxy chain, making it suitable for aqueous formulations .
Crystallographic and Stability Data
- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (C₁₈H₁₈O₅) forms a "w-shaped" structure with a dihedral angle of 78.31° between aromatic rings. Intermolecular C–H···O hydrogen bonds stabilize its crystal lattice .
- The nitroimidazole derivative (C₁₆H₁₉N₃O₆) exhibits intramolecular hydrogen bonding (N–H···O) and a twisted nitro group (5.08° from the imidazole plane), contributing to its redox-active properties .
Biological Activity
4-[2-(Dimethylamino)ethoxy]benzaldehyde, known by its chemical formula CHNO and CAS number 15182-92-0, is an organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia. This compound exhibits properties typical of aromatic aldehydes and has garnered interest for its potential biological activities.
- Molecular Weight : 193.24 g/mol
- Chemical Structure : Contains a benzaldehyde functional group and a dimethylaminoethoxy side chain.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its derivatives and related compounds. The following sections detail specific studies and findings regarding its biological effects.
Pharmacological Applications
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Gastrointestinal Disorders :
- As an intermediate in the synthesis of Itopride, this compound plays a crucial role in enhancing gastrointestinal motility and alleviating symptoms of dyspepsia.
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Cancer Research :
- Recent studies have explored derivatives of this compound as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target in cancer therapy. Compounds derived from this compound exhibited significant binding affinity to MARK4, with IC values for selected derivatives (H4 and H19) being 27.39 μM and 34.37 μM against MCF-7 cells, respectively . These compounds showed promise in inhibiting cell growth and inducing apoptosis.
- Neuropharmacology :
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of p-hydroxybenzaldehyde with dimethylaminoethanol under controlled conditions. This synthetic route ensures high purity suitable for pharmaceutical applications .
Related Compounds
A comparison of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone | 796-77-0 | 0.87 |
| N,N-Dimethyl-2-(p-tolyloxy)ethanamine | 51344-14-0 | 0.85 |
| 2-(4-Ethylphenoxy)-N,N-dimethylethanamine | 1339903-09-1 | 0.84 |
Case Studies
- In Vitro Studies :
- Neuropharmacological Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
